molecular formula C16H13N3OS B11724621 2-(1H-pyrrol-1-yl)-N'-[(thiophen-2-yl)methylidene]benzohydrazide

2-(1H-pyrrol-1-yl)-N'-[(thiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B11724621
M. Wt: 295.4 g/mol
InChI Key: NHCYTOCOOFBVJY-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-N’-[(thiophen-2-yl)methylidene]benzohydrazide is a complex organic compound that features a pyrrole ring, a thiophene ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N’-[(thiophen-2-yl)methylidene]benzohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-N’-[(thiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Substituted derivatives at the pyrrole or thiophene rings.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-N’-[(thiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-N’-[(thiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-1-yl)benzoic acid
  • 2-(1H-pyrrol-1-yl)pyridine
  • 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol

Uniqueness

2-(1H-pyrrol-1-yl)-N’-[(thiophen-2-yl)methylidene]benzohydrazide is unique due to its combination of a pyrrole ring, a thiophene ring, and a benzohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

2-pyrrol-1-yl-N-(thiophen-2-ylmethylideneamino)benzamide

InChI

InChI=1S/C16H13N3OS/c20-16(18-17-12-13-6-5-11-21-13)14-7-1-2-8-15(14)19-9-3-4-10-19/h1-12H,(H,18,20)

InChI Key

NHCYTOCOOFBVJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)N3C=CC=C3

Origin of Product

United States

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